4-溴-2-甲酰基苯甲酸甲酯

描述

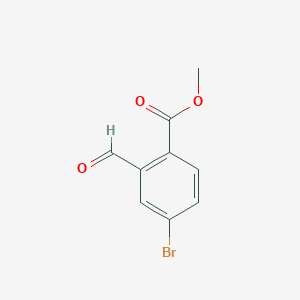

“Methyl 4-bromo-2-formylbenzoate” is a chemical compound with the molecular formula C9H7BrO3 . It is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-formylbenzoate” is characterized by a benzene ring substituted with a bromo group, a formyl group, and a methyl ester group . The InChI code for this compound is 1S/C9H7BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 .Physical and Chemical Properties Analysis

“Methyl 4-bromo-2-formylbenzoate” is a solid at room temperature . It has a molecular weight of 243.06 . The compound is stored under an inert atmosphere at a temperature between 2-8°C .科学研究应用

合成与化学性质

4-溴-2-甲酰基苯甲酸甲酯是各种化学合成工艺中的一种重要化合物。其衍生物和相关化合物因其合成方法和应用而受到广泛的研究。

合成技术:4-溴-2-甲酰基苯甲酸甲酯衍生物的合成涉及包括溴化、水解、氰化和酯化的多个步骤。这些过程对于实现高纯度和收率至关重要,如 4-溴-2-甲氧基苯甲酸甲酯的合成中所证明的 (Chen,2008 年)。

水解工艺优化:4-溴-2-甲酰基苯甲酸甲酯衍生物(如 4-甲基缩醛苯甲酸酯)水解成对甲酰基苯甲酸甲酯的过程已得到优化以提高收率。反应时间、温度和庚烷用量等因素在该优化中起着重要作用 (Tan,2014 年)。

化学转化和重排:4-溴-2-甲酰基苯甲酸甲酯及其衍生物会经历各种化学转化。一个例子是某些衍生物中的氧化和重排过程,这是合成特殊化合物的关键 (Sugihara 等人,1992 年)。

在光动力治疗中的应用:一些衍生物(如用于合成锌酞菁的衍生物)在光动力治疗中显示出潜力,特别是在癌症治疗中,因为它们具有高单线态氧量子产率和荧光特性 (Pişkin 等人,2020 年)。

在多组分反应中的作用:4-溴-2-甲酰基苯甲酸甲酯用于多组分反应 (MCR),促进了复杂和具有生物活性的支架的合成。这突出了其在创建多种杂环化合物中的用途 (Lei 等人,2016 年)。

生物活性与抗癌特性:某些衍生物表现出显着的生物活性,如诱导细胞周期停滞和引发癌细胞凋亡。这归因于活性氧的产生,使其成为有效的抗癌剂 (Basu Baul 等人,2017 年)。

在天然产物合成中的应用:4-溴-2-甲酰基苯甲酸甲酯衍生物在天然产物的合成中也很重要,例如 NG-121 甲醚。关键的合成步骤包括 Stille 偶联、选择性环氧化和区域选择性甲酰化 (Singh 和 Argade,2012 年)。

作用机制

Target of Action

It is known that benzylic compounds, such as methyl 4-bromo-2-formylbenzoate, often undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

Methyl 4-bromo-2-formylbenzoate interacts with its targets through a series of chemical reactions. For instance, in a free radical reaction, a bromine atom can be lost, leaving behind a radical that can interact with other molecules . This interaction can lead to the formation of new compounds, altering the chemical environment .

Biochemical Pathways

It is known that reactions at the benzylic position can lead to various downstream effects, including the formation of new compounds . These new compounds can then participate in other biochemical pathways, potentially affecting a wide range of biological processes.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that Methyl 4-bromo-2-formylbenzoate could have a significant bioavailability.

Result of Action

The compound is known to be a bioactive precursor in organic synthesis . This suggests that it could have a variety of pharmacological activities, potentially including antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic, and antiviral properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-2-formylbenzoate. For instance, the rate of reactions involving Methyl 4-bromo-2-formylbenzoate can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be influenced by storage conditions .

安全和危害

“Methyl 4-bromo-2-formylbenzoate” is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation .

未来方向

属性

IUPAC Name |

methyl 4-bromo-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGNIICNQUKYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)

![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)

![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424204.png)

![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)

![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)

![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)

![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)